molecular formula C21H23FN4O2 B1651791 6-fluoro-1-methyl-N-(3-methylphenyl)-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide CAS No. 1340973-99-0

6-fluoro-1-methyl-N-(3-methylphenyl)-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide

Cat. No.: B1651791
CAS No.: 1340973-99-0
M. Wt: 382.4
InChI Key: SJCNRWKTPQKOET-UHFFFAOYSA-N
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Description

6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the quinazoline core, followed by the introduction of the spiro piperidine moiety. Key steps may include:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Spiro Piperidine Moiety: This step involves the reaction of the quinazoline intermediate with piperidine derivatives under controlled conditions.

    Fluorination and Methylation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluoro and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce fully saturated derivatives.

Scientific Research Applications

6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.

    Receptors: Binding to receptors in the nervous system, affecting signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6’-fluoro-1’-methyl-{N}-(3-chlorophenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide
  • 6’-fluoro-1’-methyl-{N}-(4-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide

Uniqueness

The uniqueness of 6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide lies in its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1340973-99-0

Molecular Formula

C21H23FN4O2

Molecular Weight

382.4

IUPAC Name

6-fluoro-1-methyl-N-(3-methylphenyl)-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide

InChI

InChI=1S/C21H23FN4O2/c1-14-4-3-5-16(12-14)23-20(28)26-10-8-21(9-11-26)24-19(27)17-13-15(22)6-7-18(17)25(21)2/h3-7,12-13H,8-11H2,1-2H3,(H,23,28)(H,24,27)

InChI Key

SJCNRWKTPQKOET-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)NC(=O)C4=C(N3C)C=CC(=C4)F

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)NC(=O)C4=C(N3C)C=CC(=C4)F

Origin of Product

United States

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